Furfurylamine, N-(2-oxazolinyl)-
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Overview
Description
H7NO. It appears as a clear colorless to yellow-brown liquid with a characteristic odor. Here are some key points about this compound:
Synthesis: Furfurylamine is typically formed by the reductive amination of furfural with ammonia. The pharmaceutical drug furtrethonium, a parasympathomimetic cholinergic, is a trimethyl ammonium derivative of furfurylamine.
Uses: Furfurylamine finds applications in organic synthesis. For instance, it can be used in the synthesis of Barmastine, a compound with antihistaminic properties.
Preparation Methods
The primary synthetic route for furfurylamine involves the reaction of furfural with ammonia under appropriate conditions. Here’s a step-by-step process:
- Furfural (2-furfuraldehyde) reacts with ammonia in a suitable reaction vessel.
- The reaction proceeds to form furfurylamine.
- The product is then separated and purified to obtain pure furfurylamine.
Chemical Reactions Analysis
Furfurylamine undergoes various chemical reactions, including:
Condensation Reactions:
Corrosion Inhibition: Furfurylamine is also used as a corrosion inhibitor.
Common reagents and conditions depend on the specific reactions, but the compound’s nucleophilic character plays a crucial role.
Scientific Research Applications
Furfurylamine has diverse applications in scientific research:
Organic Synthesis: It serves as a building block in the synthesis of various organic compounds.
Medicine: Furosemide (mentioned earlier) is essential for treating severe edema.
Industry: Furfurylamine’s corrosion inhibition properties find use in industrial applications.
Mechanism of Action
The exact mechanism by which furfurylamine exerts its effects depends on the specific context (e.g., as a diuretic or corrosion inhibitor). Further research is needed to elucidate its molecular targets and pathways.
Properties
CAS No. |
101468-19-3 |
---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C8H10N2O2/c1-2-7(11-4-1)6-10-8-9-3-5-12-8/h1-2,4H,3,5-6H2,(H,9,10) |
InChI Key |
QQZQLYLXQJPVJO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=N1)NCC2=CC=CO2 |
Origin of Product |
United States |
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